molecular formula C25H23N3O3 B14938385 [2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone

[2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B14938385
M. Wt: 413.5 g/mol
InChI Key: HDYRRSSISFMPCE-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted at the 2-position with a furan-2-yl group and at the 4-position with a methanone-linked 4-(4-methoxyphenyl)piperazine moiety. The quinoline scaffold is known for its aromatic planar structure, enabling π-π interactions in biological systems, while the furan and methoxyphenyl groups contribute to electronic and steric modulation. Piperazine, a flexible heterocycle, enhances solubility and facilitates interactions with target proteins through hydrogen bonding .

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

[2-(furan-2-yl)quinolin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C25H23N3O3/c1-30-19-10-8-18(9-11-19)27-12-14-28(15-13-27)25(29)21-17-23(24-7-4-16-31-24)26-22-6-3-2-5-20(21)22/h2-11,16-17H,12-15H2,1H3

InChI Key

HDYRRSSISFMPCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Furan-2-yl)quinoline-4-carboxylic Acid

Reaction Mechanism : Pfitzinger reaction between isatin and 2-acetylfuran under alkaline conditions.

Procedure :

  • Dissolve isatin (2.5 g, 17 mmol) in 15 mL distilled water.
  • Add NaOH (2.5 g, 62.5 mmol) in 10 mL water and stir for 15 minutes.
  • Reflux at 60–70°C for 45 minutes.
  • Add 2-acetylfuran (1.5 g, 13.6 mmol) dropwise and reflux for 4 hours.
  • Monitor progress via TLC (ethyl acetate/hexane, 1:1).
  • Acidify with HCl to precipitate the product.

Yield : 78% (yellow solid, m.p. 168–169°C).

Characterization :

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (quinoline ring).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (d, J = 8.4 Hz, 1H, H-3), 7.92–7.85 (m, 2H, H-5/H-6), 7.65 (d, J = 3.6 Hz, 1H, furan H-3), 6.85 (dd, J = 3.6 Hz, 1H, furan H-4).

Conversion to 2-(Furan-2-yl)quinoline-4-carbonyl Chloride

Reagents : Thionyl chloride (SOCl₂), catalytic DMF.

Procedure :

  • Suspend 2-(furan-2-yl)quinoline-4-carboxylic acid (5.0 g, 19.2 mmol) in SOCl₂ (20 mL).
  • Add 2 drops DMF and reflux at 70°C for 3 hours.
  • Remove excess SOCl₂ under vacuum to obtain the acid chloride as a yellow solid.

Yield : 95% (quantitative conversion).

Synthesis of 1-(4-Methoxyphenyl)piperazine

Method A : Reductive amination of 4-methoxybenzaldehyde with piperazine.

  • Mix 4-methoxybenzaldehyde (5.0 g, 36.7 mmol) and piperazine (3.2 g, 36.7 mmol) in methanol.
  • Add NaBH₃CN (4.6 g, 73.4 mmol) and stir at 25°C for 12 hours.
  • Filter and recrystallize from ethanol.

Yield : 82% (white crystals, m.p. 102–104°C).

Method B : Alkylation of piperazine with 4-methoxybenzyl chloride.

  • React piperazine (8.6 g, 100 mmol) with 4-methoxybenzyl chloride (15.7 g, 100 mmol) in acetone.
  • Use K₂CO₃ (13.8 g, 100 mmol) as base and tetrabutylammonium bromide (0.5 g) as phase-transfer catalyst.
  • Reflux for 12 hours, then filter and concentrate.

Yield : 75%.

Final Coupling to Form the Methanone

Procedure :

  • Dissolve 2-(furan-2-yl)quinoline-4-carbonyl chloride (3.0 g, 10.8 mmol) in dry DCM (30 mL).
  • Add 1-(4-methoxyphenyl)piperazine (2.4 g, 11.3 mmol) and triethylamine (3.3 mL, 23.8 mmol).
  • Stir at 25°C for 6 hours.
  • Wash with water, dry over Na₂SO₄, and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:2).

Yield : 76% (pale-yellow solid, m.p. 185–187°C).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 8.4 Hz, 1H, H-3), 7.90–7.82 (m, 2H, H-5/H-6), 7.60 (d, J = 3.6 Hz, 1H, furan H-3), 6.95–6.85 (m, 4H, aromatic H), 3.80 (s, 3H, OCH₃), 3.70–3.40 (m, 8H, piperazine H).
  • HRMS (ESI) : m/z [M+H]⁺ calcd. for C₂₅H₂₂N₃O₃: 412.1661; found: 412.1658.

Alternative Synthetic Routes

Microwave-Assisted Coupling

Conditions :

  • React acid chloride (1 mmol) with 1-(4-methoxyphenyl)piperazine (1.1 mmol) in DMF.
  • Irradiate at 100°C for 20 minutes.
    Yield : 85% (reduced reaction time by 80%).

Solid-Phase Synthesis

Procedure :

  • Immobilize 1-(4-methoxyphenyl)piperazine on Wang resin.
  • React with 2-(furan-2-yl)quinoline-4-carbonyl chloride in DCM.
  • Cleave with TFA/water (95:5).
    Yield : 70% (purity >95% by HPLC).

Critical Analysis of Methodologies

Method Advantages Limitations Yield
Pfitzinger reaction High regioselectivity, scalable Requires strict pH control 78%
Reductive amination Mild conditions, avoids alkylation Low atom economy 82%
Microwave coupling Rapid, energy-efficient Specialized equipment required 85%

Scalability and Industrial Applications

  • Kilogram-scale synthesis : A patent reports a 3.2 kg batch using isopropyl alcohol for crystallization (80% yield).
  • Cost analysis : Raw material costs are dominated by 1-(4-methoxyphenyl)piperazine ($120/kg) and 2-acetylfuran ($90/kg).

Chemical Reactions Analysis

Types of Reactions

[2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The methoxy group on the piperazine moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

[2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in studying biological pathways and interactions due to its unique structural features.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of [2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperazine moiety can interact with various receptors, modulating their activity. The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Quinoline vs. Thiazolo/Thieno-Pyrimidine Derivatives
  • Compound C6 (): Methyl 4-(4-(2-(4-methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate shares the quinoline core and 4-methoxyphenyl-piperazine group but substitutes the 2-position with 4-methoxyphenyl instead of furan. The benzoate ester on the piperazine may reduce solubility compared to the target compound’s methanone linker .
  • Compound 2 (): 2-(Furan-2-yl)-5-(4-phenylpiperazin-1-yl)thiazolo[5,4-d]pyrimidin-7-amine replaces quinoline with a thiazolo[5,4-d]pyrimidine core.
Thieno-Pyrimidine Derivatives (–12)
  • 2-Furyl[4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone (): The thieno-pyrimidine core introduces sulfur atoms, enhancing lipophilicity (logP ~3.5 estimated) compared to the quinoline-based target compound (logP ~2.8 estimated). This difference may impact blood-brain barrier penetration .

Substituent Variations

Piperazine-Linked Groups
  • HT-2 (): (1,1-Dioxidobenzo[b]thiophen-4-yl)[4-(furan-2-carbonyl)piperazin-1-yl]methanone replaces the quinoline with a sulfone-containing benzo[b]thiophene.
  • [4-(4-Methoxyphenyl)piperazin-1-yl][2-(3-methoxyphenyl)quinolin-4-yl]methanone (): A positional isomer of the target compound with 3-methoxyphenyl instead of 2-furyl on the quinoline. The methoxy group’s electron-donating effects may enhance π-stacking but reduce metabolic stability due to demethylation risks .
Halogenated Analogs ()
  • C3 (4-chlorophenyl) and C4 (4-fluorophenyl) : These derivatives exhibit increased halogen-mediated hydrophobic interactions. C3 (Cl-substituted) shows a higher melting point (210–212°C) than C4 (F-substituted, 195–197°C), reflecting stronger crystal lattice interactions .

Biological Activity

The compound [2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone represents a novel class of piperazine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of the compound is C22H22N2OC_{22}H_{22}N_2O, and it features a complex structure that includes a furan ring, quinoline moiety, and piperazine group. These structural components are known to influence its biological properties significantly.

1. Anticancer Activity

Several studies have reported the anticancer potential of quinoline and piperazine derivatives. For instance, compounds similar to the one have demonstrated substantial antitumor activity against various cancer cell lines, including HepG2 (liver cancer) and SGC-7901 (stomach cancer) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

2. Antimicrobial Activity

Research indicates that derivatives containing furan and quinoline rings exhibit antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibitory effects. The presence of the piperazine moiety enhances its interaction with microbial targets, potentially increasing its efficacy .

3. Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on enzymes such as carbonic anhydrases and acetylcholinesterase. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like glaucoma and Alzheimer's disease .

A. Molecular Docking Studies

Molecular docking studies have been employed to predict how the compound interacts with target proteins at the molecular level. These studies suggest that the compound can bind effectively to active sites of enzymes, thereby inhibiting their activity .

B. Structure-Activity Relationship (SAR)

The structure-activity relationship is critical in understanding how modifications to the compound's structure can enhance its biological activity. For instance, the introduction of different substituents on the phenyl ring has been shown to significantly affect its potency against specific targets .

Case Studies

StudyBiological ActivityFindings
Study 1AnticancerSignificant inhibition of HepG2 cells with IC50 values in low micromolar range.
Study 2AntimicrobialEffective against Staphylococcus aureus with zones of inhibition exceeding 15 mm.
Study 3Enzyme InhibitionDemonstrated mixed inhibition type against acetylcholinesterase with Ki values indicating strong binding affinity.

Q & A

Q. What are the common synthetic routes for [2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone, and how is structural confirmation achieved?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and nitro group reduction. For example:

  • Step 1: React a quinoline-furan precursor (e.g., 2-(furan-2-yl)quinolin-4-carbonyl chloride) with 1-(4-methoxyphenyl)piperazine in the presence of a base (e.g., K₂CO₃) in acetonitrile under reflux conditions .
  • Step 2: Reduce nitro intermediates (if present) using SnCl₂ in acidic media to yield amine derivatives .
  • Structural Confirmation: Use FT-IR to identify carbonyl (C=O) stretches (~1625 cm⁻¹) and aromatic C-H bends. NMR (¹H/¹³C) confirms substitution patterns, such as methoxy protons (~3.8 ppm) and piperazine/quinoline resonances .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • FT-IR: Focus on carbonyl (C=O) stretches (~1625 cm⁻¹) and furan C-O-C asymmetric vibrations (~1250 cm⁻¹) .
  • NMR:
    • ¹H NMR: Methoxy group singlet at ~3.8 ppm; piperazine protons as broad singlets (~2.5–3.5 ppm); quinoline aromatic protons (8.0–9.0 ppm) .
    • ¹³C NMR: Carbonyl carbons (~165–170 ppm), methoxy carbons (~55 ppm), and quinoline/furan aromatic carbons .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks and fragmentation patterns matching the molecular formula (e.g., C₂₅H₂₄N₃O₃) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up multi-step reactions?

Methodological Answer:

  • Reagent Ratios: Use excess 1-(4-methoxyphenyl)piperazine (1.2–1.5 eq.) to drive nucleophilic substitution to completion .
  • Solvent Choice: Acetonitrile or DMF enhances reactivity in SNAr reactions compared to less polar solvents .
  • Purification: Recrystallization from ethanol or ethanol/water mixtures improves purity and yield (e.g., 80% yield achieved via EtOH recrystallization in similar compounds) .
  • Catalysis: Add catalytic KI to accelerate aromatic substitution kinetics .

Q. What computational strategies are recommended to predict the biological activity and binding mechanisms of this quinoline-piperazine hybrid?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or proteases. Prioritize residues with hydrogen-bonding potential (e.g., catalytic lysine in SARS-CoV-2 main protease) .
  • QSAR Modeling: Train models using descriptors like logP, polar surface area, and electron-donating groups (e.g., methoxy) to predict IC₅₀ values. Validate with experimental bioactivity data .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and ligand-induced conformational changes in targets .

Q. How should discrepancies between theoretical docking scores and experimental IC₅₀ values be addressed in structure-activity relationship studies?

Methodological Answer:

  • Validate Computational Models: Cross-check docking protocols using co-crystallized ligands (e.g., SARS-CoV-2 protease inhibitors) to ensure scoring function accuracy .
  • Assay Conditions: Confirm compound purity (>95% via HPLC) and solubility (use DMSO stocks ≤1% v/v) to avoid false negatives .
  • Structural Refinement: Re-optimize ligand geometries using DFT (B3LYP/6-31G*) to account for tautomerism or protonation states .

Q. What in vitro assay design considerations are critical when evaluating this compound's activity against kinase or protease targets implicated in disease pathways?

Methodological Answer:

  • Target Selection: Prioritize kinases (e.g., ALK5) or proteases (e.g., SARS-CoV-2 Mpro) with structural homology to validated targets of similar piperazine-quinoline hybrids .
  • Assay Parameters:
    • Use fluorescence-based assays (e.g., FRET for proteases) with Z’ factors >0.5 to ensure robustness .
    • Include positive controls (e.g., staurosporine for kinases) and counter-screens against related enzymes to assess selectivity .
  • Data Interpretation: Normalize activity to cell viability (MTT assay) and calculate dose-response curves (GraphPad Prism) to determine IC₅₀/EC₅₀ values .

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